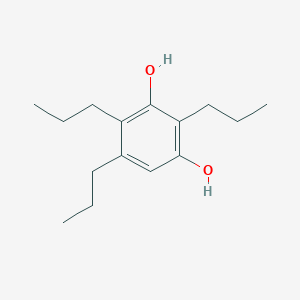
2,4,5-Tripropylbenzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-Tripropylbenzene-1,3-diol is an organic compound with the molecular formula C15H24O2. It is a derivative of benzene, featuring three propyl groups attached to the benzene ring at positions 2, 4, and 5, and two hydroxyl groups at positions 1 and 3.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Tripropylbenzene-1,3-diol can be achieved through several methods. One common approach involves the alkylation of resorcinol (benzene-1,3-diol) with propyl halides under basic conditions. The reaction typically employs a strong base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to facilitate the nucleophilic substitution reaction .
Another method involves the Friedel-Crafts alkylation of benzene derivatives with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This method allows for the selective introduction of propyl groups at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors to ensure efficient and consistent product yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the selectivity and efficiency of the synthesis .
化学反応の分析
Types of Reactions
2,4,5-Tripropylbenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other carbonyl-containing compounds.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated and nitrated benzene derivatives.
科学的研究の応用
2,4,5-Tripropylbenzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2,4,5-Tripropylbenzene-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the propyl groups can affect the compound’s hydrophobicity and membrane permeability, impacting its biological activity .
類似化合物との比較
Similar Compounds
2,4,6-Tripropylbenzene-1,3-diol: Similar structure but with different substitution pattern.
2,4,5-Trimethylbenzene-1,3-diol: Similar structure with methyl groups instead of propyl groups.
2,4,5-Tributylbenzene-1,3-diol: Similar structure with butyl groups instead of propyl groups.
Uniqueness
2,4,5-Tripropylbenzene-1,3-diol is unique due to its specific substitution pattern and the presence of propyl groups, which confer distinct chemical and physical properties compared to other similar compounds.
特性
CAS番号 |
395083-88-2 |
|---|---|
分子式 |
C15H24O2 |
分子量 |
236.35 g/mol |
IUPAC名 |
2,4,5-tripropylbenzene-1,3-diol |
InChI |
InChI=1S/C15H24O2/c1-4-7-11-10-14(16)13(9-6-3)15(17)12(11)8-5-2/h10,16-17H,4-9H2,1-3H3 |
InChIキー |
RIAOEAFLNJTYCG-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC(=C(C(=C1CCC)O)CCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


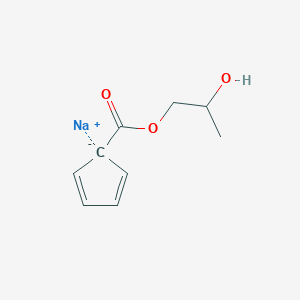
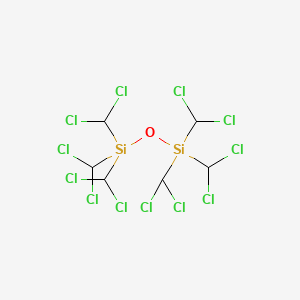
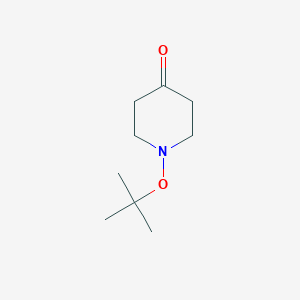
![[(4-Chloro-3-hydroxy-3-methylbutoxy)-oxidophosphoryl] phosphate](/img/structure/B14249091.png)
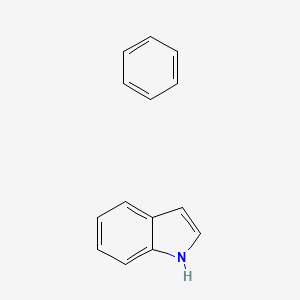
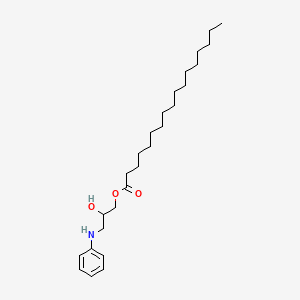
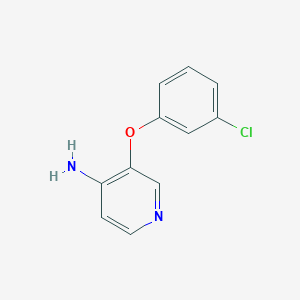
![Dimethyl [(chlorosulfanyl)(fluoro)methylidene]propanedioate](/img/structure/B14249122.png)
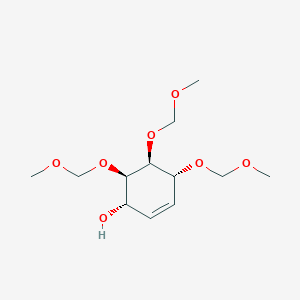

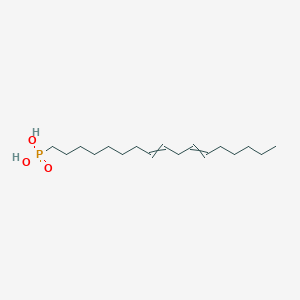
![Ethyl (1R,8S)-9-oxabicyclo[6.1.0]nonane-1-carboxylate](/img/structure/B14249161.png)
![4-[(Hexylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14249178.png)
![Aziridine, 2-benzoyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2S,3R)-](/img/structure/B14249181.png)
